2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid
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Overview
Description
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of acetic acid, featuring a phenyl ring substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluoro-4-methoxybenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the benzene ring to form the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenylacetic acids
Scientific Research Applications
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
2-(2-Chloro-6-fluoro-4-methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of an acetic acid group.
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetaldehyde: Similar structure but with an aldehyde group instead of an acetic acid group.
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetate: The ester derivative of the acetic acid compound.
Uniqueness: 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid is unique due to its specific combination of substituents on the phenyl ring, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (chlorine, fluorine) and electron-donating (methoxy) groups can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
1782348-46-2 |
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Molecular Formula |
C9H8ClFO3 |
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
XWKWEPNFNKZDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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